Comparative Antimicrobial Efficacy: Target Compound vs. 4-Bromophenyl Analog
In a class-level comparison, the 4-bromophenyl analog of the target compound demonstrates potent in vitro antitubercular activity with an MIC of 2.5 µg/mL against Mycobacterium tuberculosis and an MIC of 0.05 µg/mL against Mycobacterium avium complex . While the target compound, N-(3,4-dimethylphenyl)-3-oxobutanamide, is recognized for its antimicrobial properties and is under investigation for anticancer activity , it is included in the NCI/DTP screening library, indicating a broad but unquantified potential for antiproliferative activity [1]. The key differentiation lies in the substitution pattern: the 3,4-dimethyl substitution is associated with a different spectrum of biological activity and likely a distinct toxicity profile compared to the 4-bromo substitution, which may confer higher potency against mycobacteria but also increased cytotoxicity.
| Evidence Dimension | Antimycobacterial Activity |
|---|---|
| Target Compound Data | NCI/DTP screened; broad antimicrobial/anticancer potential (unquantified MIC against M. tuberculosis) |
| Comparator Or Baseline | N-(4-Bromophenyl)-3-oxobutanamide |
| Quantified Difference | Comparator shows MIC = 2.5 µg/mL against M. tuberculosis, MIC = 0.05 µg/mL against M. avium complex. Target compound data not available. |
| Conditions | In vitro microdilution assay |
Why This Matters
This class-level inference highlights that the substitution pattern on the phenyl ring dictates the specific antimicrobial spectrum, and users must select the precise compound for their target pathogen screen rather than assuming in-class interchangeability.
- [1] National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). NSC 165876: N-(3,4-Dimethylphenyl)-3-oxobutanamide. View Source
